N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide
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Description
“N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-(3,3-Diphenylpropyl)glycinamide are synthesized through various chemical reactions involving carbamate derivatives and demethylation processes .Scientific Research Applications
Protein Hydration Site Prediction and Visualization
Water molecules play a critical role in protein structure and function. The binding site of a protein often contains hydration sites that influence protein–ligand interactions. WATsite2.0 , a program developed with an easy-to-use graphical user interface (GUI) based on PyMOL , identifies hydration sites from molecular dynamics (MD) simulations. Researchers can estimate the protein desolvation free energy for any ligand by summing up the hydration site free energies of displaced water molecules. Understanding the location and thermodynamic profile of these hydration sites is crucial for comprehending protein-ligand binding .
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-13-12-19(23-24-20)21(25)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTORZDCVQXDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide |
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